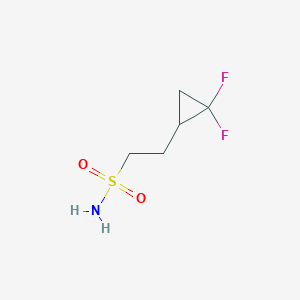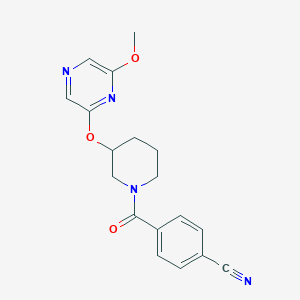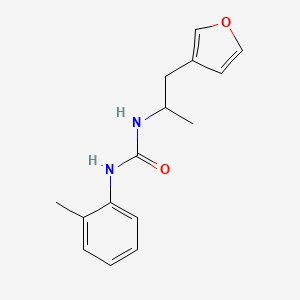![molecular formula C24H27N3O3 B2401229 1-[3-(4-Methoxyphenyl)propanoyl]-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine CAS No. 1775371-62-4](/img/structure/B2401229.png)
1-[3-(4-Methoxyphenyl)propanoyl]-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a piperidine derivative, which is a class of organic compounds containing a piperidine ring. Piperidines are widely used in medicinal chemistry and drug design .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex, with several functional groups present. These include a piperidine ring, a phenyl ring, an oxadiazole ring, and a methoxyphenylpropanoyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence these properties include the presence and position of functional groups, the overall size and shape of the molecule, and the presence of any chiral centers .科学的研究の応用
Crystallography and Structural Analysis
Research on compounds structurally similar to 1-[3-(4-Methoxyphenyl)propanoyl]-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine often focuses on their crystal structures. For example, the study by Kritchenkov et al. (2013) analyzed a compound with a 1,2,4-oxadiazole ring, revealing a distorted square-planar geometry around the central atom and the specific conformations of the dihydrooxadiazole and piperidine rings (Kritchenkov et al., 2013).
Density Functional Theory (DFT) Calculations
Kumara et al. (2017) conducted DFT calculations on similar compounds to understand their reactive sites for electrophilic and nucleophilic nature. These theoretical studies provide insights into the electronic properties and potential reactivity of such molecules (Kumara et al., 2017).
Synthesis and Reactivity
Tyrkov (2006) explored the synthesis of new modified aza heterocycles based on 1,2,4-oxadiazoles, providing valuable information on the chemical behavior and potential applications of these compounds in various fields, including medicinal chemistry (Tyrkov, 2006).
Biological Activities
Research into similar structures has included investigations into their biological activities. For instance, Khalid et al. (2016) studied the anti-bacterial properties of N-substituted derivatives of 1,3,4-oxadiazole, which could be relevant for understanding the potential biological applications of 1-[3-(4-Methoxyphenyl)propanoyl]-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine (Khalid et al., 2016).
Antioxidant Activity
Mallesha et al. (2014) investigated the antioxidant activities of piperazine derivatives including 1,3,4-oxadiazoles, which may be pertinent when considering the antioxidant potential of similar compounds (Mallesha et al., 2014).
Enzyme Inhibition
Kumar et al. (2012) synthesized and evaluated 3,5‐disubstituted‐1,2,4‐oxadiazoles as inhibitors of phosphodiesterase, highlighting another area of pharmacological interest for compounds with similar structures (Kumar et al., 2012).
Anticancer Potential
Rehman et al. (2018) synthesized piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids and evaluated them as anticancer agents, suggesting a potential area of research for related compounds (Rehman et al., 2018).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
3-(4-methoxyphenyl)-1-[4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O3/c1-29-21-10-7-18(8-11-21)9-12-23(28)27-15-13-19(14-16-27)17-22-25-24(26-30-22)20-5-3-2-4-6-20/h2-8,10-11,19H,9,12-17H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSYRCBQNMGCWPW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)N2CCC(CC2)CC3=NC(=NO3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(4-Methoxyphenyl)propanoyl]-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(2R,5S)-5-(Hydroxymethyl)piperazin-2-yl]methanol](/img/structure/B2401146.png)
![Dispiro[3.0.35.14]nonane-9-carbaldehyde](/img/structure/B2401148.png)

![ethyl 4-({5-[(4-ethylphenyl)amino]-1H-1,2,3-triazol-4-yl}carbonyl)piperazine-1-carboxylate](/img/no-structure.png)

![4-[4-[(6-Phenylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]pyrazolo[1,5-a]pyrazine](/img/structure/B2401154.png)
![N-{[(3aS,4R,7S,7aR/3aR,4S,7R,7aS)-1,3-dioxohexahydro-4,7-epoxy-2-benzofuran-4(1H)-yl]methyl}acetamide](/img/structure/B2401159.png)
![2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-(4-methylbenzyl)acetamide](/img/structure/B2401160.png)


![1,3-Dimethyl-8-{3-[(3-methylphenyl)methoxy]phenyl}-1,3,5-trihydroimidazolidino [1,2-h]purine-2,4-dione](/img/structure/B2401166.png)
![N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2401167.png)

